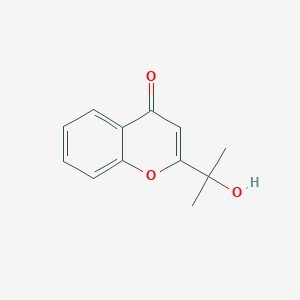
2-(2-Hydroxypropan-2-yl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropan-2-yl)-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with isopropyl bromide in the presence of a base such as potassium carbonate can yield the desired chromenone derivative. The reaction typically requires refluxing in an organic solvent like ethanol or acetone .
Industrial Production Methods
Industrial production of 2-(2-Hydroxypropan-2-yl)-4H-chromen-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxypropan-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone structure to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenones .
Applications De Recherche Scientifique
2-(2-Hydroxypropan-2-yl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial and antioxidant properties, making it a subject of interest in pharmacological studies.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxypropan-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxypropan-2-yl)diphenylphosphine oxide: This compound shares the hydroxypropan-2-yl group but differs in its core structure, which is based on diphenylphosphine oxide.
2-Hydroxypropanal: Another related compound with a hydroxypropan-2-yl group, but with different chemical properties and applications.
Uniqueness
2-(2-Hydroxypropan-2-yl)-4H-chromen-4-one is unique due to its chromenone core structure, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
80253-61-8 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-(2-hydroxypropan-2-yl)chromen-4-one |
InChI |
InChI=1S/C12H12O3/c1-12(2,14)11-7-9(13)8-5-3-4-6-10(8)15-11/h3-7,14H,1-2H3 |
Clé InChI |
RGPVDMXMPMFWMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=O)C2=CC=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



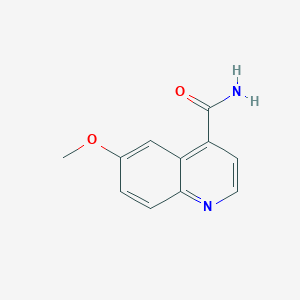
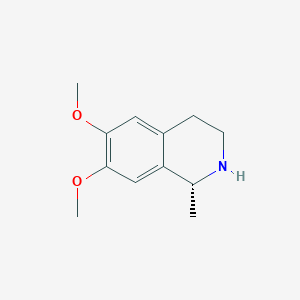
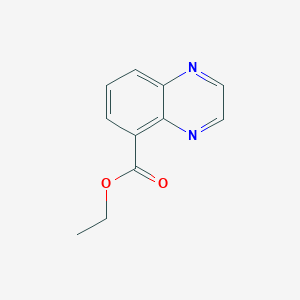
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11898576.png)





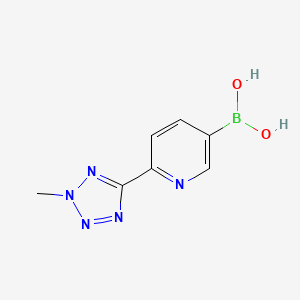
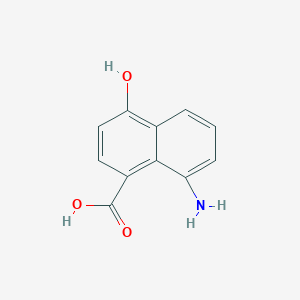
![3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11898620.png)
![6-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B11898630.png)
